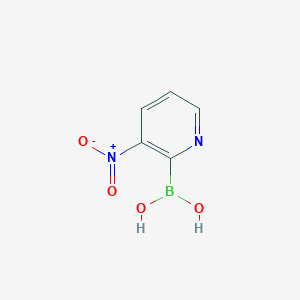
2-(2,5,6-Trichloropyridin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5,6-Trichloropyridin-3-yl)acetic acid, also known as Triclopyr, is an organic compound belonging to the pyridine group. It is widely used as a systemic herbicide and fungicide. The compound is particularly effective in controlling broadleaf weeds while leaving grasses and conifers unaffected .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5,6-trichloropyridine with chloroacetic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(2,5,6-Trichloropyridin-3-yl)acetic acid often employs large-scale chlorination processes followed by esterification and hydrolysis steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5,6-Trichloropyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated pyridine derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
2-(2,5,6-Trichloropyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Employed in studies related to plant physiology and herbicide resistance.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the formulation of herbicides and fungicides for agricultural applications
Mécanisme D'action
The mechanism of action of 2-(2,5,6-Trichloropyridin-3-yl)acetic acid involves its uptake by plants, where it mimics the action of natural plant hormones. It disrupts the growth processes by interfering with cell division and elongation, leading to the death of targeted weeds. The compound primarily targets the auxin receptors in plants, affecting the hormonal pathways involved in growth regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar applications.
3,5,6-Trichloro-2-pyridyloxyacetic acid: A closely related compound with similar herbicidal properties
Uniqueness
2-(2,5,6-Trichloropyridin-3-yl)acetic acid stands out due to its selective action on broadleaf weeds while sparing grasses and conifers. Its unique chemical structure allows for effective control of a wide range of weed species, making it a valuable tool in agricultural and horticultural practices .
Propriétés
Numéro CAS |
63580-09-6 |
|---|---|
Formule moléculaire |
C7H4Cl3NO2 |
Poids moléculaire |
240.5 g/mol |
Nom IUPAC |
2-(2,5,6-trichloropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H4Cl3NO2/c8-4-1-3(2-5(12)13)6(9)11-7(4)10/h1H,2H2,(H,12,13) |
Clé InChI |
WEQPYEJLZUMOFC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1Cl)Cl)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


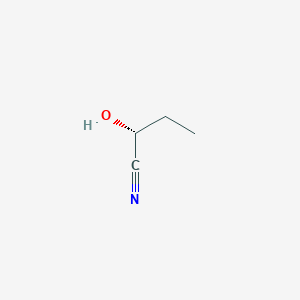
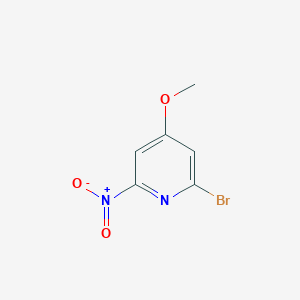



![2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
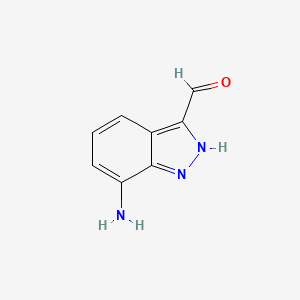

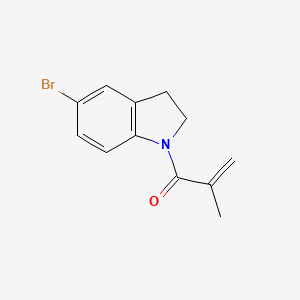
![2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole](/img/structure/B12964746.png)
![(1R,7ar)-4-[(2z)-2-[(5s)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl]-7a-methyl-1-[(e,1r,4r)-1,4,5-trimethylhex-2-enyl]-2,3,3a,5,6,7-hexahydro-1h-inden-4-ol](/img/structure/B12964751.png)
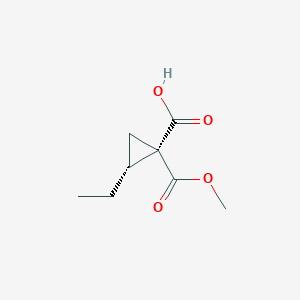
![Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12964766.png)
